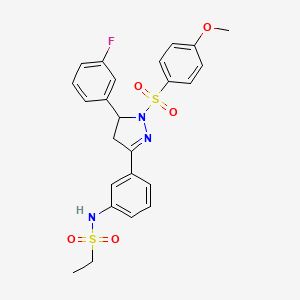
N-(3-(5-(3-Fluorphenyl)-1-((4-Methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O5S2 and its molecular weight is 517.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sichtlicht-geförderte S-Trifluormethylierung
Die einzigartigen Eigenschaften der Verbindung ermöglichen es ihr, an sichtlicht-geförderten Reaktionen teilzunehmen. So können beispielsweise Arylthiolatanionen mit Trifluormethylphenylsulfon Elektronendonor-Akzeptor-(EDA)-Komplexe bilden. Unter Bestrahlung mit sichtbarem Licht findet eine intramolekulare Einzelelektronenübertragungs-(SET)-Reaktion statt, die zur S-Trifluormethylierung von Thiophenolen führt .
Biologische Aktivität
N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be classified as a sulfonamide derivative, featuring a pyrazole core substituted with various aromatic groups. Its molecular formula is C21H22FN2O4S with a molecular weight of approximately 426.48 g/mol. The presence of the sulfonamide group is significant as it often correlates with diverse biological activities.
Biological Activity
1. Antimicrobial Activity
Sulfonamides are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. A study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption . The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.
3. Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro .
The biological activities of N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis in bacteria, thereby exerting their antibacterial effects.
- Disruption of Cellular Processes : The pyrazole moiety may interfere with cellular processes such as mitosis and apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators, the compound may reduce inflammation.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Eigenschaften
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-5-6-17(15-20)23-16-24(18-7-4-8-19(25)14-18)28(26-23)35(31,32)22-12-10-21(33-2)11-13-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFICKJMYSUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














